2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
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Overview
Description
“2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” is a chemical compound. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine-containing compounds, like “this compound”, has been widespread . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives is reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .Molecular Structure Analysis
The molecular weight of “this compound” is 329.27.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The empirical formula for “this compound” is C16H22Cl2N2O.Scientific Research Applications
Synthesis and Characterization
Research on benzamide derivatives has demonstrated sophisticated methodologies for their synthesis and characterization. For instance, the synthesis of specific benzamide compounds involves the reaction of certain chloride precursors with amino derivatives, followed by characterization using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These methods could potentially be adapted for the synthesis and detailed characterization of 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, providing insight into its structure and properties (Adam et al., 2016).
Biological Activity
Several benzamide derivatives exhibit notable biological activities, including anti-acetylcholinesterase, antibacterial, and antitumor effects. For example, specific piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, a property relevant to the development of treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990). These findings suggest that this compound could also possess biological activities worth exploring.
Photocatalytic Applications
The modification and support of photocatalysts with benzamide compounds have been investigated, showing enhanced rates of photodegradation for certain pollutants. This suggests a potential application of this compound in environmental remediation or as a component in the design of new photocatalytic materials (Torimoto et al., 1996).
Antimicrobial and Antipathogenic Properties
Thiourea derivatives related to benzamides have shown significant antimicrobial and antibiofilm properties against various bacterial strains. This area of research highlights the potential of benzamide compounds, including this compound, in the development of new antimicrobial agents capable of combating resistant bacteria and biofilm-related infections (Limban et al., 2011).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” and similar compounds may continue to be an area of interest in pharmaceutical research.
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in biological activity .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The broad range of biological activities associated with indole derivatives suggests that the effects could be diverse and significant .
properties
IUPAC Name |
2,4-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O/c1-11(2)20-7-5-12(6-8-20)10-19-16(21)14-4-3-13(17)9-15(14)18/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMKAIWJOPJJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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